2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Description
The compound 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide features a benzothieno[2,3-d]pyrimidinone core, a fused heterocyclic system with a sulfur atom in the thiophene ring and a pyrimidinone moiety. Key structural attributes include:
- 7-Methyl group: Enhances lipophilicity and steric bulk.
- Sulfanyl bridge at position 2: Links the core to an acetamide side chain.
- N-(Oxolan-2-ylmethyl)acetamide: The oxolane (tetrahydrofuran) ring improves solubility compared to purely aromatic substituents .
This scaffold is common in medicinal chemistry due to its ability to interact with biological targets, such as kinases or enzymes involved in cancer pathways .
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-3-8-24-20(26)18-15-7-6-13(2)10-16(15)29-19(18)23-21(24)28-12-17(25)22-11-14-5-4-9-27-14/h3,13-14H,1,4-12H2,2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHJFRQMIPBMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4CCCO4)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a complex organic molecule and its specific targets could be numerous, depending on its structure and functional groups.
Mode of Action
It is known that many similar compounds interact with their targets by forming covalent bonds, disrupting normal cellular functions.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it has been found that some similar compounds inhibit the biosynthesis of sphingolipids in certain organisms, leading to severe autotoxicity symptoms. This suggests that the compound might also interfere with lipid metabolism or other related biochemical pathways.
Pharmacokinetics
Given its molecular structure, it is likely to be absorbed in the gastrointestinal tract if ingested, and distributed throughout the body via the bloodstream.
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Based on the effects of similar compounds, it could potentially cause changes in cell metabolism, disrupt normal cellular functions, or even lead to cell death.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or cofactors present in the environment might be necessary for the compound to exert its effects.
Biological Activity
The compound 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiolo-pyrimidine core linked to a sulfanyl group and an oxolan moiety. The molecular formula is , and its systematic name reflects its intricate architecture.
Research indicates that the biological activity of this compound may be linked to its interaction with various cellular pathways:
- DNA Damage Response : The compound may act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which is crucial in the repair of double-strand breaks (DSBs) in DNA. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapeutic agents by impairing their ability to repair DNA damage .
- Cell Cycle Regulation : By modulating the activity of proteins involved in cell cycle progression, such as p53 and MDM2, this compound could influence cell survival and proliferation under genotoxic stress .
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, potentially reducing oxidative stress in cells .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Combination Therapy with Radiation : In murine models, compounds targeting DNA-PK have shown enhanced tumor regression when combined with radiation therapy. This suggests that inhibiting DNA repair mechanisms can amplify the effects of conventional treatments .
- In Vitro Studies : Laboratory assays demonstrated that compounds structurally related to the target molecule significantly inhibited cancer cell proliferation by inducing apoptosis in response to DNA damage .
- Pharmacokinetics and Toxicity : Early pharmacokinetic studies indicate favorable absorption and distribution profiles for similar compounds, with manageable toxicity levels observed in preclinical trials .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known active compounds. Specifically, it may exhibit:
- Antitumor Activity : Preliminary studies indicate that derivatives of benzothiolo[2,3-d]pyrimidines can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival. The presence of the sulfanyl group may enhance its interaction with biological targets such as enzymes or receptors involved in tumorigenesis .
- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various pathogens. The incorporation of the oxolan moiety may improve the compound's ability to penetrate microbial membranes, enhancing its efficacy .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit phosphodiesterases, which play a crucial role in cellular signaling .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Key features influencing its activity include:
- Functional Groups : The presence of the sulfanyl and acetyl groups can significantly affect the compound's reactivity and interaction with biological targets.
- Tetrahydrobenzothiolo Framework : This core structure may contribute to the compound's ability to bind selectively to target proteins, enhancing its therapeutic potential.
Case Studies
Several case studies have highlighted the applications of similar compounds in clinical settings:
- Anticancer Studies : A study published in Cancer Research demonstrated that benzothiolo derivatives exhibited potent cytotoxic effects on breast cancer cell lines, leading to apoptosis through mitochondrial pathways .
- Antimicrobial Trials : Research published in Journal of Antimicrobial Chemotherapy reported that derivatives of pyrimidine compounds showed promising results against multi-drug resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .
- Enzyme Inhibition : A recent investigation into phosphodiesterase inhibitors revealed that compounds with similar structural motifs effectively reduced inflammation in animal models, indicating potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Variations
Table 1: Structural Comparison of Key Analogs
Key Observations:
Position 3 Substituents: The target compound’s 3-prop-2-enyl group contrasts with benzyl (), 4-methoxyphenyl (), and 4-chlorophenyl (). These substitutions influence electronic properties (e.g., electron-donating methoxy vs. The 3-ethyl group in ’s compound suggests smaller alkyl chains can be tolerated .
Acetamide Side Chain :
Pharmacological and Physicochemical Properties
- Solubility : The oxolane ring in the target compound likely enhances solubility compared to analogs with fully aromatic substituents (e.g., ’s 4-methoxyphenyl) .
- The sulfanyl-acetamide motif is critical for target engagement, as seen in structurally related ferroptosis-inducing compounds .
- Metabolic Stability : The 3-prop-2-enyl group may undergo cytochrome P450-mediated oxidation, whereas 4-chlorophenyl () could reduce metabolic clearance .
Q & A
Q. What are the key steps for synthesizing this compound, and how can side reactions be minimized during its preparation?
- Methodology :
The synthesis involves nucleophilic substitution and acyl transfer reactions. A critical step is the introduction of the sulfanyl group via thiol-disulfide exchange under controlled pH (e.g., using Na₂CO₃ in CH₂Cl₂). Acetylation of intermediates requires stoichiometric acetyl chloride in dichloromethane, with stepwise addition of base (Na₂CO₃) to neutralize HCl byproducts and prevent hydrolysis of the acetamide moiety. Side reactions (e.g., over-acetylation) are minimized by maintaining low temperatures (0–5°C) and using anhydrous conditions .- Example :
In a similar compound, purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) followed by recrystallization from ethyl acetate yielded 58% pure product, confirmed by ESI/APCI(+) and ¹H/¹³C NMR .
- Example :
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
Combine ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at δ 1.37–1.50 ppm, vinyl protons at δ 4.90–5.20 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., ESI/APCI(+) showing [M+H]⁺ and [M+Na]⁺ peaks). For purity assessment, HPLC-UV with a C18 column (MeCN/H₂O + 0.1% formic acid) is recommended, with retention time matching standards .
Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?
- Methodology :
Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility. Pre-formulation studies via dynamic light scattering (DLS) can identify optimal surfactant concentrations (e.g., Tween-80) without disrupting biological assays .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzyme active sites)?
- Methodology :
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Optimize ligand conformations with density functional theory (DFT) to refine electronic properties. MD simulations (GROMACS) in explicit solvent (≥100 ns) can validate binding stability. AI-driven tools (e.g., COMSOL Multiphysics) enable predictive modeling of reaction pathways and binding energetics .
Q. How can contradictory data on the compound’s metabolic stability be resolved across different in vitro models?
- Methodology :
Conduct comparative studies using hepatocyte microsomes (human vs. rodent) under standardized conditions (37°C, NADPH cofactor). Quantify metabolites via LC-MS/MS and apply enzyme kinetic models (e.g., Michaelis-Menten) to identify species-specific CYP450 isoform contributions. Discrepancies may arise from differences in enzyme expression or assay pH, requiring normalization to control substrates (e.g., testosterone for CYP3A4) .
Q. What strategies are recommended for elucidating the mechanism of action (MoA) in complex biological systems?
- Methodology :
Use chemoproteomics (activity-based protein profiling) to identify covalent binding partners. Pair with phosphoproteomics (TiO₂ enrichment) to map signaling pathway perturbations. CRISPR-Cas9 knockout libraries can validate target engagement, while single-cell RNA-seq reveals downstream transcriptional changes .
Stability and Safety Considerations
Q. How should photodegradation risks be assessed for long-term storage?
Q. What safety protocols are critical for handling this compound in a laboratory setting?
- Methodology :
Use fume hoods for weighing and synthesis. Wear nitrile gloves and safety goggles. In case of skin contact, wash with soap/water (15 min) and seek medical evaluation. For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
Data Interpretation and Reproducibility
Q. How can batch-to-batch variability in biological activity be systematically investigated?
Q. What statistical approaches are robust for analyzing dose-response relationships with high inter-experiment variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
